(R)-methyl 2-(benzylamino)propanoate
Overview
Description
(R)-methyl 2-(benzylamino)propanoate is a chiral compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. It is an amino acid derivative that has been found to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties.
Scientific Research Applications
Catalyst Development
(R)-methyl 2-(benzylamino)propanoate has been used in catalyst development, particularly in the production of methyl propanoate via methoxycarbonylation of ethene. This process involves the use of a highly active and selective catalyst based on a zero-valent palladium complex (Clegg et al., 1999).
Synthesis of Heterocyclic Systems
The compound plays a role in the synthesis of polyfunctional heterocyclic systems. For instance, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, a versatile reagent for preparing polysubstituted heterocyclic systems such as pyrroles, pyrimidines, and pyridazines, has been developed from analogs of this compound (Pizzioli et al., 1998).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been utilized in drug synthesis. An example is the synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key starting material in the development of an orally active antagonist of the platelet fibrinogen receptor (Zhong et al., 1999).
Radiotherapy Applications
The compound has found applications in radiotherapy. Rhodium complexes of two bidentate secondary amine oxime ligands, derived from this compound, have been synthesized for labeling proteins with Rh complexes, which can be used in internal radiotherapy applications (Efe et al., 1991).
Enzyme Research
In enzyme research, the compound has been used in studies involving the improvement of enantioselectivity of enzymes. For example, Candida rugosa lipase was used for the kinetic resolution of racemic methyl 2-(2,4-dichlorophenoxy)propionate, demonstrating the enzyme's potential for stereoselective transformations (Cipiciani et al., 1998).
Material Science
In material science, this compound derivatives are used in the development of electrogenerated networks with electrochromic properties. For instance, poly(4-(diphenylamino)benzyl methacrylate), derived from 4-(diphenylamino) benzyl 2-bromo-2-methyl-propanoate, exhibits notable electrochromic properties, useful in various applications (Negru et al., 2014).
Stereochemistry
The compound has also been central to studies in stereochemistry, such as the investigation of stereochemical relations in compounds with a stereogenic N-O axis. This research contributes to understanding the geometric and structural aspects of similar compounds (Hartung et al., 2003).
Properties
IUPAC Name |
methyl (2R)-2-(benzylamino)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(11(13)14-2)12-8-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVDOHPKFIBYPZ-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)NCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120571-58-6 | |
Record name | methyl (2R)-2-(benzylamino)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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